Octyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
Octyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Octyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus pentachloride
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Octyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies investigating the mechanism of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of other quinoline-based compounds with applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of Octyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of bacterial and cancer cells . Additionally, the compound can inhibit enzymes involved in essential biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
- Octyl 2-(4-methylphenyl)-4-quinolinecarboxylate
- Octyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
Uniqueness
Octyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to the specific positioning of the chloro and methylphenyl groups, which can significantly influence its biological activity and chemical reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C25H28ClNO2 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
octyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H28ClNO2/c1-3-4-5-6-7-8-16-29-25(28)21-17-23(19-14-12-18(2)13-15-19)27-24-20(21)10-9-11-22(24)26/h9-15,17H,3-8,16H2,1-2H3 |
InChI Key |
DWHHRKDGKSYXRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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